molecular formula C10H6Cl3N B2371316 1-(2,4,5-trichlorophenyl)-1H-pyrrole CAS No. 881041-04-9

1-(2,4,5-trichlorophenyl)-1H-pyrrole

Cat. No.: B2371316
CAS No.: 881041-04-9
M. Wt: 246.52
InChI Key: BGRPZLOKPMGFJJ-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorophenyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,4,5-trichlorophenyl group

Scientific Research Applications

1-(2,4,5-Trichlorophenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

Target of Action

It is known that trichlorophenol, a related compound, has been used as a fungicide and herbicide , suggesting that the targets could be enzymes or proteins essential for the growth and survival of fungi and plants.

Biochemical Pathways

Related compounds such as trichlorophenol are known to interfere with various biochemical pathways, leading to detrimental effects on the organism .

Pharmacokinetics

It is known that trichlorophenol, a related compound, is highly soluble in water , which could influence its bioavailability and distribution in the organism.

Result of Action

Based on the properties of related compounds, it may lead to the disruption of essential biological processes, resulting in the death of the organism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4,5-trichlorophenyl)-1H-pyrrole . For instance, the solubility of the compound in water could affect its distribution in the environment and its accessibility to targets. Additionally, factors such as pH, temperature, and presence of other chemicals could influence its stability and efficacy.

Safety and Hazards

As with any chemical compound, handling “1-(2,4,5-trichlorophenyl)-1H-pyrrole” would require appropriate safety measures. The presence of the chlorine atoms could potentially make this compound hazardous, as many chlorinated compounds are toxic or carcinogenic .

Future Directions

The potential uses and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it’s being used. For example, if this compound shows interesting reactivity or biological activity, it could be studied further for potential applications in chemical synthesis or drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-trichlorophenyl)-1H-pyrrole typically involves the reaction of 2,4,5-trichlorophenyl derivatives with pyrrole under specific conditions. One common method includes the use of 2,4,5-trichlorophenyl isocyanate, which reacts with pyrrole in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trichlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols under controlled temperature and pH conditions.

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Comparison with Similar Compounds

    2,4,5-Trichlorophenol: A related compound with similar structural features but different chemical properties and applications.

    2,4,5-Trichlorophenoxyacetic acid: Another related compound used as a herbicide with distinct biological activity.

Uniqueness: 1-(2,4,5-Trichlorophenyl)-1H-pyrrole is unique due to the presence of both a pyrrole ring and a trichlorophenyl group, which confer specific chemical reactivity and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRPZLOKPMGFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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